molecular formula C10H13FO B12075863 2-Fluoro-benzenebutanol

2-Fluoro-benzenebutanol

Cat. No.: B12075863
M. Wt: 168.21 g/mol
InChI Key: VMELOOWOLHBAAD-UHFFFAOYSA-N
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Description

2-Fluoro-benzenebutanol: is an organic compound with the molecular formula C10H13FO It is a derivative of benzenebutanol where a fluorine atom is substituted at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-benzenebutanol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluorobenzyl chloride with butanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-benzenebutanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 2-fluoro-benzenebutanal or 2-fluoro-benzenebutanoic acid.

    Reduction: The compound can be reduced to form 2-fluoro-benzenebutane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide are used for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 2-Fluoro-benzenebutanal, 2-Fluoro-benzenebutanoic acid.

    Reduction: 2-Fluoro-benzenebutane.

    Substitution: Various substituted benzenebutanol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-benzenebutanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-benzenebutanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

    Fluorobenzene: Similar in structure but lacks the butanol side chain.

    2-Fluoro-benzyl alcohol: Similar but with a shorter carbon chain.

    2-Fluoro-benzenebutanoic acid: An oxidized form of 2-Fluoro-benzenebutanol.

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a butanol side chain, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

4-(2-fluorophenyl)butan-1-ol

InChI

InChI=1S/C10H13FO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7,12H,3-4,6,8H2

InChI Key

VMELOOWOLHBAAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCCO)F

Origin of Product

United States

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